(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone
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Overview
Description
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is an organic compound with the molecular formula C19H21N3O3 It is characterized by the presence of a nitroethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone typically involves the following steps:
Formation of the Phenylpiperazine: The synthesis of 4-phenylpiperazine from aniline and phenylhydrazine.
Coupling Reaction: The coupling of the nitroethylbenzene with the phenylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: (2-(2-Aminoethyl)phenyl)(4-phenylpiperazino)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding nitro or amino oxides.
Scientific Research Applications
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone involves its interaction with molecular targets such as neurotransmitter receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides a scaffold for binding to specific proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Nitroethyl)phenyl)(4-methylpiperazino)methanone
- (2-(2-Nitroethyl)phenyl)(4-ethylpiperazino)methanone
- (2-(2-Nitroethyl)phenyl)(4-benzylpiperazino)methanone
Uniqueness
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is unique due to the specific combination of the nitroethyl group and the phenyl-substituted piperazine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
[2-(2-nitroethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(18-9-5-4-6-16(18)10-11-22(24)25)21-14-12-20(13-15-21)17-7-2-1-3-8-17/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIWHYHHQCCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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